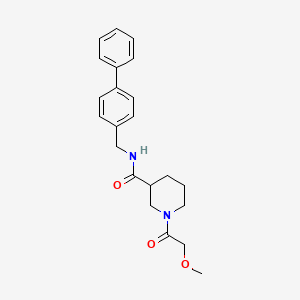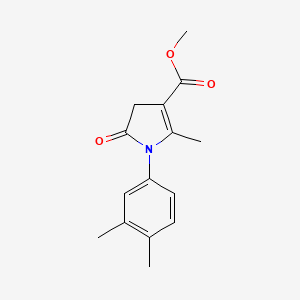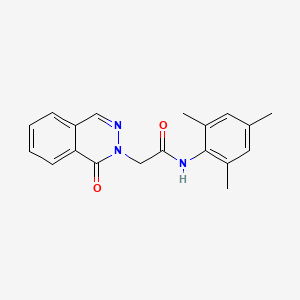![molecular formula C16H16N4O B5669170 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5669170.png)
4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that exhibits unique properties, making it useful in different areas of research.
作用機序
The mechanism of action of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is not fully understood. However, studies have shown that the compound exhibits excellent binding properties, making it useful in various applications. The compound's unique structure allows it to interact with specific receptors and enzymes, making it useful in drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine are still under investigation. However, studies have shown that the compound exhibits excellent antioxidant properties, making it useful in the treatment of oxidative stress-related diseases. The compound has also shown promising results in the treatment of neurological diseases.
実験室実験の利点と制限
The advantages of using 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine in lab experiments include its unique properties, making it useful in various applications. The compound exhibits excellent coordination properties, making it useful in the synthesis of metal complexes. The compound's unique structure also allows it to interact with specific receptors and enzymes, making it useful in drug development.
The limitations of using this compound in lab experiments include its high cost and limited availability. The compound's synthesis is complex, making it challenging to produce in large quantities. This limitation makes it difficult to conduct large-scale experiments.
将来の方向性
There are several future directions for research on 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine. One of the significant areas of research is the development of new drugs using this compound. The unique properties of the compound make it an attractive candidate for drug development.
Another area of research is the use of this compound in the treatment of neurological diseases. Studies have shown promising results in the treatment of Alzheimer's and Parkinson's diseases.
Further research is also needed to understand the compound's mechanism of action fully. This understanding will help in the development of new drugs and the optimization of existing drugs.
Conclusion:
In conclusion, 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that exhibits unique properties, making it useful in various fields. The compound's potential applications in drug development and the treatment of neurological diseases make it an attractive candidate for further research. However, the high cost and limited availability of the compound pose significant challenges in conducting large-scale experiments.
合成法
The synthesis of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine involves the reaction of 3-methoxybenzylamine and 4-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting compound is purified through various methods.
科学的研究の応用
The compound 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a ligand in coordination chemistry. The compound has demonstrated excellent coordination properties, making it useful in the synthesis of metal complexes.
Another area of research is the use of this compound in the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. The compound's unique properties make it an attractive candidate for drug development.
特性
IUPAC Name |
4-[2-[(3-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-18-16(14-6-8-17-9-7-14)20(19-12)11-13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUZHKFIUXKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=NC=C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid](/img/structure/B5669098.png)
![N-(3-chlorobenzyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5669113.png)
![2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5669122.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B5669131.png)

![1-benzyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5669151.png)
![(1S*,5R*)-3-(2-methoxyisonicotinoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669162.png)


![1-methyl-4-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5669176.png)
![9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5669181.png)
![2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669189.png)
![(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5669201.png)
